molecular formula C17H12FN3O B611032 Stk16-IN-1 CAS No. 1223001-53-3

Stk16-IN-1

Cat. No.: B611032
CAS No.: 1223001-53-3
M. Wt: 293.29 g/mol
InChI Key: WQNRDXHKVSKUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of Stk16-IN-1 is the serine/threonine kinase 16 (STK16), also known as PKL12 . STK16 is a member of the kinase family of enzymes, which play pivotal roles in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction . Dysregulation of kinase activity is often implicated in various pathologies, including cancer, inflammation, and metabolic disorders .

Mode of Action

this compound is a small molecule designed to specifically inhibit the activity of the STK16 enzyme . It works by binding to the active site of the kinase, preventing it from phosphorylating its target substrates . By blocking the kinase activity of STK16, this compound can effectively halt abnormal signaling pathways that contribute to disease progression .

Biochemical Pathways

this compound affects several biochemical pathways. It has been shown to participate in the TGF-β signaling pathway, Trans-Golgi Network protein secretion and sorting, as well as cell cycle and Golgi assembly regulation . In the context of cancer, this compound has been found to phosphorylate c-MYC at serine 452, a pivotal event hindering the ubiquitin-proteasome pathway degradation of c-MYC .

Pharmacokinetics

The development of stk16 inhibitors typically involves high-throughput screening of compound libraries to identify molecules that can bind to stk16 with high affinity . Once potential inhibitors are identified, they undergo further optimization to enhance their specificity, potency, and pharmacokinetic properties .

Result of Action

this compound has been shown to have significant effects at the molecular and cellular levels. It reduces cell number and causes an accumulation of binucleated cells . It also increases populations of G2/M cells . In the context of colorectal cancer, this compound has been found to significantly curtail proliferation and c-MYC expression .

Biochemical Analysis

Biochemical Properties

Stk16-IN-1 plays a crucial role in biochemical reactions by inhibiting the kinase activity of STK16. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound inhibits the phosphorylation of substrates such as DRG1 and EIF4EBP1. The compound also exhibits selectivity across the kinome, as assessed using the KinomeScan profiling assay . Additionally, this compound inhibits mTOR kinase with an IC50 of 5.56 μM .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In MCF-7 cells, treatment with this compound results in a reduction in cell number and accumulation of binucleated cells . This compound also potentiates the antiproliferative effects of chemotherapeutics such as cisplatin, doxorubicin, colchicine, and paclitaxel . Furthermore, this compound has been shown to reduce cancer cell numbers and potentiate the antiproliferative effects of some chemotherapeutics .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an ATP-competitive inhibitor against the Numb Associated Kinase family serine/threonine kinase STK16. This compound inhibits the kinase activity of STK16 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates . This inhibition leads to a reduction in cell proliferation and an increase in the population of binucleated cells . Additionally, this compound has been shown to phosphorylate c-MYC at serine 452, hindering its degradation via the ubiquitin-proteasome pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound treatment results in a reduction in cell number and accumulation of binucleated cells over a period of 72 hours . Long-term effects of this compound on cellular function include alterations in cell cycle progression and Golgi assembly regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that pharmacological inhibition of STK16 by this compound significantly curtails colorectal cancer proliferation and c-MYC expression . Higher doses of this compound may lead to toxic or adverse effects, although specific threshold effects and toxicity data are not extensively documented.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the phosphorylation of DRG1 and EIF4EBP1 . The compound also interacts with enzymes such as mTOR kinase, inhibiting its activity . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound primarily localizes to the Golgi apparatus and cell membrane . Its distribution is influenced by its interactions with actin and other cytoskeletal proteins, which affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the Golgi apparatus and cell membrane . The compound’s activity and function are influenced by its localization, with autophosphorylation at specific sites such as Tyr198 playing a crucial role in its kinase activity and subcellular distribution . Mutations in these autophosphorylation sites can alter the localization and activity of this compound, affecting its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of STK16-IN-1 involves a series of synthetic steps, including the formation of a pyrrolonaphthyridinone core structure. The compound is generally prepared with 1:3 serial dilutions for four concentrations (100 nanomolar, 50 nanomolar, 20 nanomolar, and 10 nanomolar) and six concentrations (1 millimolar to 10 micromolar) for ATP competition experiments . The kinase reaction is performed with 1×kinase reaction buffer .

Industrial Production Methods:

Scientific Research Applications

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNRDXHKVSKUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134342
Record name 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223001-53-3
Record name 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.